molecular formula C10H6Br2O2 B11937216 2,5a-Dibromohexahydro-1h-1,2,4-(methanetriyl)cyclobuta[cd]pentalene-3,5-dione CAS No. 25867-85-0

2,5a-Dibromohexahydro-1h-1,2,4-(methanetriyl)cyclobuta[cd]pentalene-3,5-dione

Cat. No.: B11937216
CAS No.: 25867-85-0
M. Wt: 317.96 g/mol
InChI Key: BPIHMPOUHNUKRN-UHFFFAOYSA-N
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Description

2,5a-Dibromohexahydro-1h-1,2,4-(methanetriyl)cyclobuta[cd]pentalene-3,5-dione is a chemical compound known for its unique structure and properties. This compound is characterized by the presence of bromine atoms and a cyclobuta[cd]pentalene core, making it an interesting subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5a-Dibromohexahydro-1h-1,2,4-(methanetriyl)cyclobuta[cd]pentalene-3,5-dione typically involves multiple steps, including the bromination of precursor compounds and cyclization reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, play a crucial role in achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

2,5a-Dibromohexahydro-1h-1,2,4-(methanetriyl)cyclobuta[cd]pentalene-3,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can lead to the removal of bromine atoms or the reduction of other functional groups.

    Substitution: Bromine atoms can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield brominated ketones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

2,5a-Dibromohexahydro-1h-1,2,4-(methanetriyl)cyclobuta[cd]pentalene-3,5-dione has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,5a-Dibromohexahydro-1h-1,2,4-(methanetriyl)cyclobuta[cd]pentalene-3,5-dione involves its interaction with specific molecular targets and pathways. The bromine atoms and the cyclobuta[cd]pentalene core play a crucial role in its reactivity and biological activity. Detailed studies on its molecular interactions and pathways are essential to understand its effects fully.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5a-Dibromohexahydro-1h-1,2,4-(methanetriyl)cyclobuta[cd]pentalene-3,5-dione is unique due to its specific bromination pattern and the presence of the cyclobuta[cd]pentalene core. These features contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

CAS No.

25867-85-0

Molecular Formula

C10H6Br2O2

Molecular Weight

317.96 g/mol

IUPAC Name

5,9-dibromopentacyclo[5.3.0.02,5.03,9.04,8]decane-6,10-dione

InChI

InChI=1S/C10H6Br2O2/c11-9-3-1-2(8(9)14)4-6(9)5(3)10(4,12)7(1)13/h1-6H

InChI Key

BPIHMPOUHNUKRN-UHFFFAOYSA-N

Canonical SMILES

C12C3C4C5C(C1C5(C3=O)Br)C4(C2=O)Br

Origin of Product

United States

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